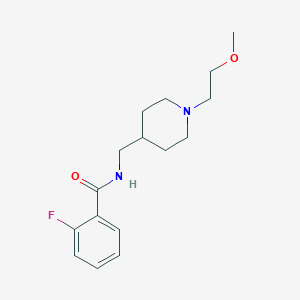

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYJFBDODLUCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known by its chemical formula C16H22FN3O2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzamide moiety linked to a piperidine derivative. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the molecule. The molecular weight is approximately 298.37 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and oncology.

Neuropharmacological Effects

- Dopamine Receptor Affinity : Studies have shown that compounds similar to this compound can selectively bind to dopamine receptors, particularly D2 receptors. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

- CNS Availability : In vitro evaluations have indicated favorable CNS availability for derivatives of this compound, which is critical for developing effective neuroactive drugs .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.

Research Findings and Case Studies

Several key studies have been conducted to explore the biological activity of this compound:

The exact mechanism through which this compound exerts its effects is not fully understood. However, it is hypothesized that its interaction with dopamine receptors plays a crucial role in its neuropharmacological effects. Additionally, its structural similarity to known kinase inhibitors suggests potential pathways for anticancer activity.

Comparison with Similar Compounds

Substitutions on the Benzamide Nitrogen

Variations in the benzamide nitrogen substituent significantly influence biological activity and synthetic accessibility:

Key Findings :

- Pyridine-containing analogues (14an, 14ao, 14ap) exhibit higher yields (24–90%) compared to the imidazole derivative (14aq, 78%), suggesting steric or electronic effects during synthesis .

- The 2-methoxyethyl-piperidine group in the target compound may confer improved solubility over pyridyl-ethyl substituents due to its ether linkage .

Modifications to the Piperidine Core

The piperidine ring’s substitution pattern impacts conformational flexibility and target binding:

Key Findings :

- Compound 7’s hydroxymethyl and phenylaminoethyl groups reduce synthetic yield (55%) compared to the target compound’s simpler 2-methoxyethyl chain .

Heterocyclic and Fluorine Modifications

Additional fluorine atoms or heterocycles influence target selectivity and metabolic stability:

Key Findings :

- The thieno-pyrimidine core in demonstrates the role of fused heterocycles in antimicrobial activity, contrasting with the target compound’s neurological or kinase applications.

- [18F]CFPyPB highlights the utility of fluorine-18 in diagnostic imaging, whereas the target’s fluorine at the 2-position primarily enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.